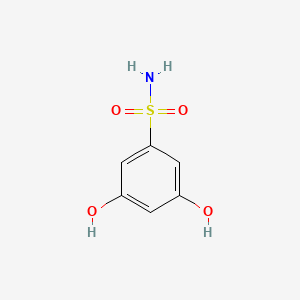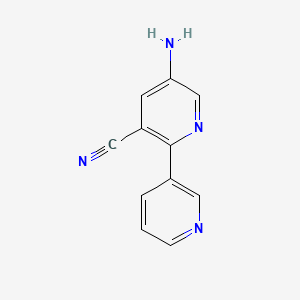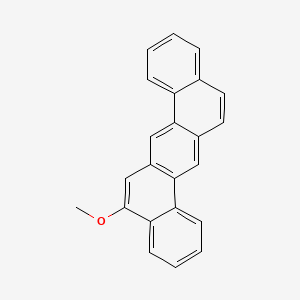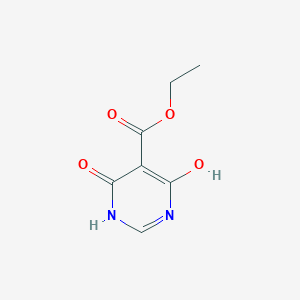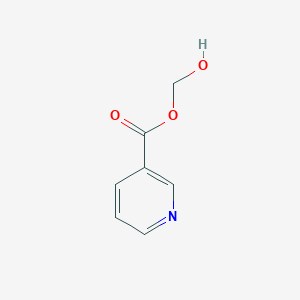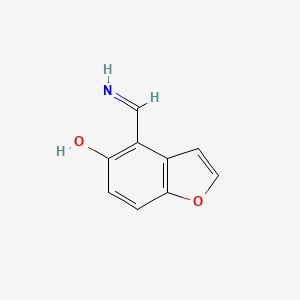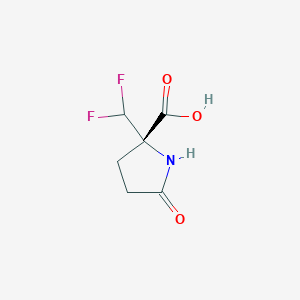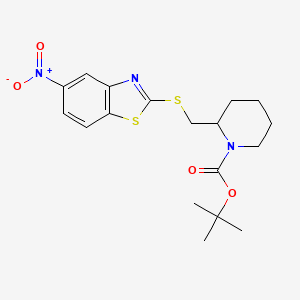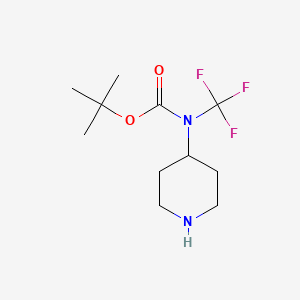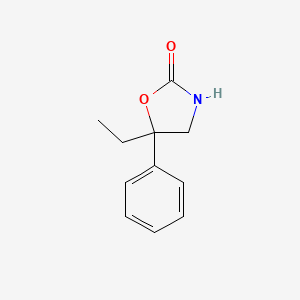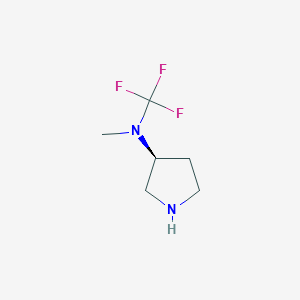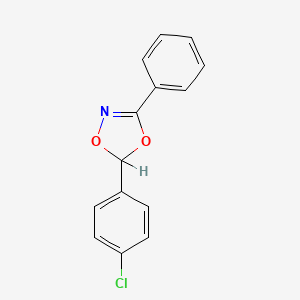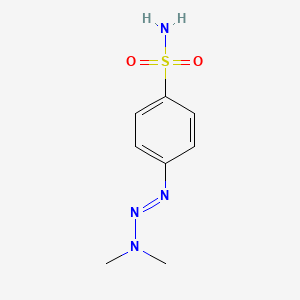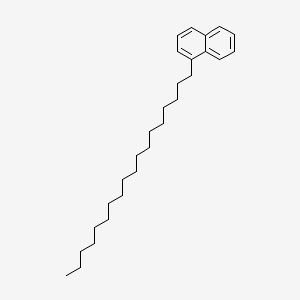![molecular formula C14H17NO3S B13953933 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- CAS No. 50267-22-6](/img/structure/B13953933.png)
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- typically involves multiple steps, starting with the formation of the tricyclic core. This can be achieved through an asymmetric reaction involving 2-oxazetidinone and 1,2,4-triazacyclohexane . The phenylsulfonyl group is then introduced through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity against bacteria and fungi.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt cellular processes by interfering with membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
2-oxa-6-azatricyclo[3.3.1.1(3,7)]decane hydrochloride: A salt form that may have different solubility and reactivity properties.
Uniqueness
The presence of the phenylsulfonyl group in 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- enhances its reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
Número CAS |
50267-22-6 |
|---|---|
Fórmula molecular |
C14H17NO3S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
6-(benzenesulfonyl)-2-oxa-6-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H17NO3S/c16-19(17,14-4-2-1-3-5-14)15-10-6-12-8-11(15)9-13(7-10)18-12/h1-5,10-13H,6-9H2 |
Clave InChI |
LCSHLHMQMIFWBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC(N2S(=O)(=O)C4=CC=CC=C4)CC1O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


